N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide
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Overview
Description
N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a wide range of biological activities.
Piperidinone: A ketone derivative of piperidine with different chemical properties.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide is unique due to its specific functional groups and their arrangement. The presence of both hydroxyl and amide groups, along with the piperidine moiety, provides a distinct set of chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-13(19)17-14-5-7-16(8-6-14)21-12-15(20)11-18-9-3-2-4-10-18/h5-8,15,20H,2-4,9-12H2,1H3,(H,17,19) |
InChI Key |
MYRQKKRFNHLSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCCCC2)O |
Origin of Product |
United States |
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